molecular formula C10H5BrF3NO2 B1414333 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid CAS No. 1804406-64-1

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1414333
M. Wt: 308.05 g/mol
InChI Key: VNYZBJRQVZIFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C<sub>9</sub>H<sub>5</sub>BrF<sub>3</sub>O<sub>2</sub> . It combines a phenylacetic acid backbone with bromine, cyano, and trifluoromethyl substituents. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it likely proceeds through reactions such as bromination, cyano group introduction, and trifluoromethylation. Researchers may explore various synthetic routes to optimize yield and purity.



Molecular Structure Analysis

The molecular structure of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid consists of a phenyl ring attached to an acetic acid moiety. Key features include:



  • Bromine (Br) at position 2

  • Cyano (CN) group at position 3

  • Trifluoromethyl (CF<sub>3</sub>) group at position 5



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding phenylacetic acid and bromide ions.

  • Substitution Reactions : The bromine atom can participate in substitution reactions, potentially leading to the formation of new derivatives.

  • Acid-Base Reactions : The carboxylic acid group can act as an acid or base, influencing its reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting point to assess its stability and crystallinity.

  • Solubility : Determine its solubility in various solvents (e.g., water, organic solvents).

  • Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to characterize its functional groups.


Safety And Hazards


  • Toxicity : Assess its toxicity profile, especially considering the presence of bromine and cyano groups.

  • Handling Precautions : Researchers should handle the compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Derivatives : Explore structural modifications to enhance desired properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Remember that this analysis is based on existing knowledge, and further research is essential to fully understand the compound’s properties and applications. 🧪🔬


properties

IUPAC Name

2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-9-5(3-8(16)17)1-7(10(12,13)14)2-6(9)4-15/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZBJRQVZIFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.